2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone features a pyridazine ring substituted with a 4-bromophenyl group at position 6, linked via a thioether bridge to an ethanone moiety. The ethanone is further attached to a 3,4-dihydroquinoline scaffold.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3OS/c22-17-9-7-15(8-10-17)18-11-12-20(24-23-18)27-14-21(26)25-13-3-5-16-4-1-2-6-19(16)25/h1-2,4,6-12H,3,5,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLURFYREGMUUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.
Quinoline Derivative Synthesis: The dihydroquinoline moiety is synthesized separately, often through the reduction of quinoline.
Final Coupling: The final step involves coupling the thioether-linked pyridazine with the dihydroquinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the quinoline moiety, potentially leading to dihydropyridazine or tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyridazine and Tetrahydroquinoline Derivatives: From reduction reactions.
Substituted Bromophenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as a modulator of biological targets, such as enzymes or receptors, making it a candidate for therapeutic development.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The thioether linkage and the aromatic rings could facilitate binding to hydrophobic pockets, while the bromophenyl group might participate in halogen bonding.
Comparison with Similar Compounds
Comparison with AR54 (Prostate Cancer Therapeutic)
AR54: 2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone .
- Structural Differences: Heterocyclic Core: AR54 uses a pyrimidine ring (6-membered, two nitrogens at 1,3-positions) vs. the target’s pyridazine (two nitrogens at 1,2-positions). Substituents: AR54 has a 2,2,4-trimethyl-4-phenyl group on dihydroquinoline, while the target compound lacks alkylation but includes a 4-bromophenyl group on pyridazine.
- Functional Implications: AR54’s trimethylphenyl group may enhance lipophilicity and metabolic stability, whereas the bromophenyl group in the target compound could improve halogen bonding in target interactions. Both compounds share the dihydroquinoline-ethanone scaffold, which is associated with kinase modulation in prostate cancer .
Table 1: Key Differences Between Target Compound and AR54
Comparison with Bis-Heterocyclic Derivatives (Molecules, 2011)
Bis-heterocycles synthesized from enaminones include pyrimidine, pyrazole, and triazolo-pyrimidine systems .
- Structural Parallels :
- The target compound’s pyridazine-thioether linkage resembles the bis-pyrimidine derivatives’ use of nitrogen-rich heterocycles.
- Divergences: The bis-heterocycles lack the dihydroquinoline moiety, focusing instead on fused thiophene or benzoimidazole systems.
- Synthetic Methodology: The bis-heterocycles employ DMF-DMA for enaminone formation , whereas the target compound’s synthesis likely involves nucleophilic substitution for thioether formation.
Comparison with Patented Dihydroquinoline Derivatives (2019)
Patent compounds such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide share the dihydroquinoline scaffold but incorporate:
- Key Modifications: Electron-Withdrawing Groups: Trifluoromethyl (enhances metabolic stability) vs. bromophenyl (halogen bonding). Linker Diversity: Piperidinylidene acetamide vs. pyridazinylthio-ethanone.
- Functional Insights :
Table 2: Substituent Effects on Dihydroquinoline Derivatives
| Compound Type | Substituent on Dihydroquinoline | Functional Impact |
|---|---|---|
| Target Compound | None (unmodified) | Neutral hydrophobicity |
| Patent Compounds | Trifluoromethyl, benzyloxy | Enhanced metabolic stability/binding |
| AR54 | Trimethylphenyl | Increased lipophilicity |
Comparison with 2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone Hydrochloride
This simpler analog (InterBioScreen Ltd.) replaces the pyridazinylthio-bromophenyl group with an amino group .
- Structural Simplicity : Lacks the extended aromatic system, reducing molecular weight (MW: ~275 g/mol vs. target’s ~440 g/mol).
- Physicochemical Properties :
- The hydrochloride salt improves aqueous solubility, whereas the target compound’s neutral form may require formulation optimization.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The compound is synthesized via multi-step reactions:
- Step 1 : Condensation of pyridazine derivatives with bromophenyl groups using Suzuki-Miyaura coupling for aryl-aryl bond formation .
- Step 2 : Thioether linkage formation between the pyridazine and dihydroquinoline moieties using nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. How is the structural integrity of the compound validated?
Key techniques include:
Q. What preliminary biological screening assays are applicable?
Initial screening includes:
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Antimicrobial Testing : Disk diffusion assay against E. coli or S. aureus .
Advanced Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki coupling efficiency (yields improve from 65% to 82% with ligand optimization) .
- Solvent Effects : Ethanol vs. DMF for thioether formation; DMF increases reaction rate but may reduce selectivity .
- Temperature Control : Reflux (80°C) for faster kinetics vs. room temperature for reduced side products .
Q. What computational tools support structure-activity relationship (SAR) studies?
- Molecular Docking : AutoDock Vina predicts binding affinity to kinase targets (e.g., EGFR; docking score −9.2 kcal/mol) .
- QSAR Modeling : Hammett constants (σ) of substituents (e.g., Br vs. Cl) correlate with bioactivity trends .
Q. How do structural modifications impact biological activity?
- Bromine Substitution : Bromophenyl enhances lipophilicity (logP +0.5) and cytotoxicity (IC₅₀ decreases by 30% vs. chlorophenyl analogues) .
- Thioether vs. Ether Linkages : Thioether improves metabolic stability (t₁/₂ increases from 2.1 to 4.3 hours in liver microsomes) .
Contradictions & Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
